molecular formula C18H15Cl2N3O3S2 B12196952 2-(2,6-dichlorophenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

2-(2,6-dichlorophenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

Cat. No.: B12196952
M. Wt: 456.4 g/mol
InChI Key: UAXKWBXSBYWMOS-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a sulfamoyl group, and dichlorophenyl and methyl substituents, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted thiazole derivatives.

Scientific Research Applications

2-(2,6-dichlorophenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide: Lacks the sulfamoylbenzyl group, which may result in different chemical and biological properties.

    4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide:

    2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxamide: Lacks both the methyl and sulfamoylbenzyl groups, leading to different chemical behavior and uses.

Uniqueness

The presence of both the dichlorophenyl and sulfamoylbenzyl groups in 2-(2,6-dichlorophenyl)-4-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide contributes to its unique chemical properties and potential applications. These substituents can enhance the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C18H15Cl2N3O3S2

Molecular Weight

456.4 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-4-methyl-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15Cl2N3O3S2/c1-10-16(27-18(23-10)15-13(19)3-2-4-14(15)20)17(24)22-9-11-5-7-12(8-6-11)28(21,25)26/h2-8H,9H2,1H3,(H,22,24)(H2,21,25,26)

InChI Key

UAXKWBXSBYWMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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